MS-Ppoh

准备方法

合成路线和反应条件

MS-PPOH 的合成通常包括以下步骤:

起始原料: 合成从 2-羟基苯甲酰胺开始。

烷基化: 使用炔丙基溴在碳酸钾等碱的存在下烷基化 2-羟基苯甲酰胺的羟基,形成 2-(2-丙炔氧基)苯甲酰胺。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大,通常采用连续流动反应器来提高反应效率和产率。使用自动化系统确保对反应条件的精确控制,从而导致最终产品的高纯度和一致性。

化学反应分析

反应类型

MS-PPOH 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,尽管这对于该化合物来说不是常见反应。

还原: 还原反应也是可能的,但不太常见。

取代: 该化合物可以进行亲核取代反应,特别是在磺酰基上。

常见试剂和条件

氧化: 可以使用高锰酸钾等强氧化剂。

还原: 可以使用氢化铝锂等还原剂。

取代: 胺类或硫醇类等亲核试剂可以在温和条件下与磺酰基反应。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,与胺的亲核取代会产生磺酰胺衍生物。

科学研究应用

Pharmacological Applications

1. Inhibition of Epoxygenases

MS-PPOH has been extensively studied for its ability to inhibit CYP epoxygenases, which play a critical role in the metabolism of arachidonic acid into epoxyeicosatrienoic acids (EETs). These metabolites are involved in various physiological processes, including vasodilation and inflammation.

- Mechanism of Action : this compound demonstrates potent inhibition of specific CYP isoforms such as CYP2C9 and CYP2C11, with IC50 values ranging from 11 to 16 μM . This selectivity allows researchers to investigate the role of EETs in different biological contexts without interference from other metabolic pathways.

2. Cardiovascular Research

In vivo studies have shown that this compound treatment can significantly affect blood pressure regulation and renal function. For instance, it has been reported that administration of this compound leads to increased blood pressure in Dahl salt-resistant rats by reducing renal levels of EETs .

- Case Study : A study involving spontaneously hypertensive stroke-prone rats demonstrated that this compound exacerbated renal damage when epoxygenase activity was inhibited, suggesting its potential as a tool for studying hypertension-related renal pathologies .

Toxicological Applications

1. Assessment of Cytotoxicity

this compound has been utilized in toxicological studies to evaluate the effects of CYP inhibition on cell viability and apoptosis. For example, its application in endothelial cell lines has revealed insights into oxidative stress responses.

- Findings : Inhibition of epoxygenases using this compound led to increased release of tumor necrosis factor-alpha (TNFα), indicating a pro-inflammatory response in human endothelial cells . This highlights its utility in assessing the cytotoxic effects associated with altered eicosanoid metabolism.

Research Findings and Data Tables

作用机制

MS-PPOH 通过选择性抑制细胞色素 P450 环氧合酶发挥作用,特别是 CYP2C8 和 CYP2C9 异构体。这种抑制阻止了花生四烯酸转化为 EETs,从而调节各种生理过程。分子靶标包括这些酶的活性位点,this compound 在这些位点结合并阻断其催化活性 .

相似化合物的比较

类似化合物

SKF-525A: 另一种细胞色素 P450 抑制剂,但与 MS-PPOH 相比选择性较低。

酮康唑: 一种广谱抗真菌剂,也抑制细胞色素 P450 酶,但具有不同的特异性。

咪康唑: 与酮康唑类似,它抑制多种细胞色素 P450 酶。

This compound 的独特性

This compound 的独特性在于它对细胞色素 P450 环氧合酶(特别是 CYP2C8 和 CYP2C9)具有高度选择性。这种选择性使其成为研究这些酶在各种生物过程中的特定作用以及开发具有较少脱靶效应的靶向疗法的宝贵工具 .

如果您还有其他问题或需要更多详细信息,请随时提出!

生物活性

MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a selective inhibitor of cytochrome P450 (CYP) epoxygenases, particularly those involved in the metabolism of arachidonic acid. This compound has garnered attention for its biological activity across various systems, including its effects on renal function and potential therapeutic applications.

This compound acts primarily by inhibiting specific CYP450 isoforms that catalyze the epoxidation of arachidonic acid. This inhibition can significantly influence the production of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in numerous physiological processes, including vascular tone regulation and inflammation.

Inhibition Profile

The inhibitory potency of this compound has been characterized against several CYP450 isoforms:

| CYP Isoform | IC50 (μM) | Activity |

|---|---|---|

| CYP2C9 | 11-16 | Potent |

| CYP2C11 | 11-16 | Potent |

| CYP2B1 | >90 | Weak |

| CYP2B6 | >90 | Weak |

| CYP2C19 | >90 | Weak |

| CYP1A1, 1A2, 1B1, 2A6, 2D6, 2E1 | >90 | No activity |

These results indicate that this compound selectively inhibits only a few epoxygenases while showing minimal activity against others typically involved in drug metabolism .

Renal Function Studies

In studies examining the role of this compound in renal function, it was found to effectively inhibit EET production in renal tissues. This inhibition was associated with altered renal hemodynamics and could have implications for conditions such as hypertension and kidney disease. For instance, when this compound was administered in vivo, it resulted in decreased EET levels and affected various renal functions .

Interaction with Other Drugs

Research has also indicated that when combined with other pharmacological agents, such as doxorubicin, the protective effects mediated by human CYP2J2 expression were compromised. This suggests that this compound may influence the pharmacodynamics of other drugs by modulating the activity of epoxygenases .

Potential Applications

Given its selective inhibition profile, this compound is being explored for its therapeutic potential in various conditions where dysregulation of EETs is implicated:

- Cardiovascular Diseases : By modulating EET levels, this compound may help manage conditions like hypertension and heart failure.

- Renal Pathologies : Its effects on renal function suggest potential applications in treating chronic kidney diseases.

- Cancer Therapy : The interaction with drugs like doxorubicin highlights its potential role in enhancing the efficacy of cancer treatments while mitigating side effects .

属性

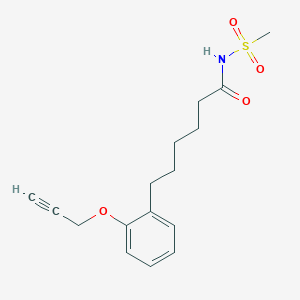

IUPAC Name |

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUHFEYPDFRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-02-0 | |

| Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。